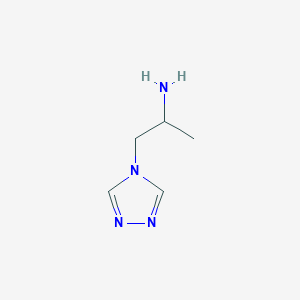

1-(4H-1,2,4-triazol-4-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4H-1,2,4-triazol-4-yl)propan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with an appropriate alkyl halide under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(4H-1,2,4-triazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The triazole moiety in 1-(4H-1,2,4-triazol-4-yl)propan-2-amine contributes to various therapeutic effects, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has demonstrated that compounds containing the triazole ring can inhibit the growth of fungi by disrupting ergosterol biosynthesis, a key component of fungal cell membranes. For instance, studies have shown that derivatives of this compound exhibit potent antifungal activity against strains resistant to traditional treatments .

Antibacterial Properties

The compound also shows promise as an antibacterial agent. The mechanism involves interference with bacterial cell wall synthesis and function. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have highlighted its ability to induce apoptosis in cancer cells. The triazole structure is implicated in inhibiting specific enzymes involved in cancer progression .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture as a fungicide. Its efficacy against plant pathogens makes it a candidate for protecting crops from fungal infections.

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. The typical synthesis pathway includes:

- Formation of Triazole Intermediate : Reacting hydrazine with appropriate acyl compounds.

- Addition of Propan-2-Amine : The triazole intermediate undergoes further reactions to yield the final compound.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of synthesized triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds containing the triazole ring significantly inhibited fungal growth compared to control groups .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| A | C. albicans | 20 |

| B | A. niger | 25 |

| C | C. albicans | 15 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of triazole derivatives on MCF-7 breast cancer cells. The findings revealed that certain derivatives induced cell cycle arrest and apoptosis at specific concentrations .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| X | 10 | Apoptosis induction |

| Y | 5 | Cell cycle arrest at G0/G1 |

Mécanisme D'action

The mechanism of action of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in the metabolism of various drugs . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacological properties .

Comparaison Avec Des Composés Similaires

1-(4H-1,2,4-triazol-4-yl)propan-2-amine can be compared with other triazole derivatives such as:

1,2,4-Triazole: The parent compound, which serves as a building block for various derivatives.

Fluconazole: A well-known antifungal agent that contains a triazole ring.

Voriconazole: Another antifungal agent with a triazole moiety, known for its broad-spectrum activity.

Activité Biologique

1-(4H-1,2,4-triazol-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its role in enhancing biological activity. The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. For instance, the reaction of 1,2,4-triazole derivatives with amines has been reported to yield various triazole-containing compounds with enhanced pharmacological profiles .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Several studies have evaluated its efficacy against various bacterial strains:

In particular, the compound has shown promising results against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent .

Anti-inflammatory and Anticancer Properties

Research has also highlighted the anti-inflammatory and anticancer effects of triazole derivatives. The compound's structural features allow it to interact with various biological targets involved in inflammatory pathways and cancer cell proliferation .

Structure–Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the triazole ring or the propanamine side chain can significantly alter its potency and selectivity against different pathogens. For example:

- Substituents on the Triazole Ring : Variations in electron-donating or withdrawing groups can enhance or diminish antimicrobial activity.

- Chain Length and Branching : The length and branching of the propanamine chain have been shown to affect binding affinity to target enzymes .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound:

- Antimycobacterial Screening : A study demonstrated that analogs of this compound exhibited varying degrees of activity against M. tuberculosis, suggesting that modifications to the triazole moiety could enhance efficacy .

- Antifungal Activity : Compounds containing similar structures showed promising antifungal properties against Candida species when tested in vitro, with some derivatives outperforming traditional antifungal agents like fluconazole .

Propriétés

IUPAC Name |

1-(1,2,4-triazol-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMJVQKPXSMCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.